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molecular formula C8H8N2OS B184896 6-amino-2H-1,4-benzothiazin-3(4H)-one CAS No. 21762-78-7

6-amino-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B184896
M. Wt: 180.23 g/mol
InChI Key: OTAZYXUGSKFPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858621B2

Procedure details

A mixture of iron (30.2 g, 540 mmol), glacial acetic acid (2 mL), and water (40 mL) was prepared in a 500 mL 3-necked round bottom flask equipped with a dropping funnel and an overhead stirrer. A solution of (2,4-dinitro-phenylsulfanyl)-acetic acid ethyl ester (11.79 g, 41.2 mmol) in glacial acetic acid (40 mL) and ethyl acetate (40 mL) was added dropwise. After addition the dropping funnel was replaced with a condenser and the solution heated at 80° C. for 3.5 hrs, then allowed to stir overnight at room temperature. The mixture was filtered through Celite and the Celite washed with ethyl acetate and water. The layers were separated in a separatory funnel and the aqueous layer extracted twice with ethyl acetate. The organic layers were washed with water, twice with saturated sodium bicarbonate, then dried over magnesium sulfate, filtered, and evaporated under vacuum to yield a 6-amino-4H-benzo[1,4]thiazin-3-one as a brown solid.
Quantity
11.79 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
30.2 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.C([O:4][C:5](=O)[CH2:6][S:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[N+:17]([O-])=O)C>C(O)(=O)C.C(OCC)(=O)C.[Fe]>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]2[S:7][CH2:6][C:5](=[O:4])[NH:17][C:9]=2[CH:10]=1

Inputs

Step One
Name
Quantity
11.79 g
Type
reactant
Smiles
C(C)OC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
30.2 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in a 500 mL 3-necked round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel and an overhead stirrer
ADDITION
Type
ADDITION
Details
After addition the dropping funnel
CUSTOM
Type
CUSTOM
Details
was replaced with a condenser
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the Celite washed with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The layers were separated in a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with water, twice with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=CC2=C(NC(CS2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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